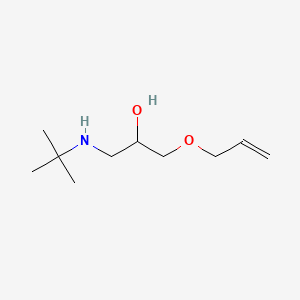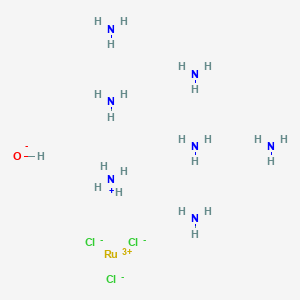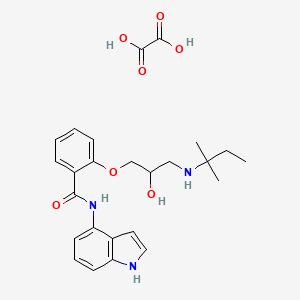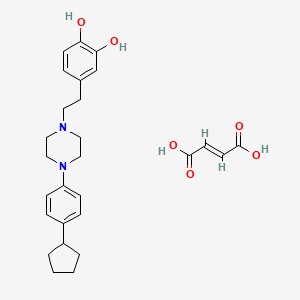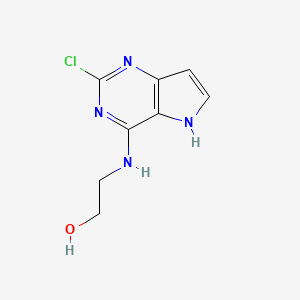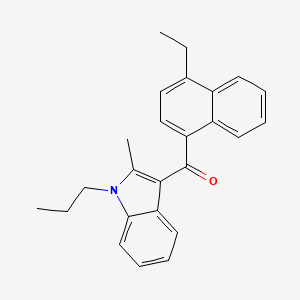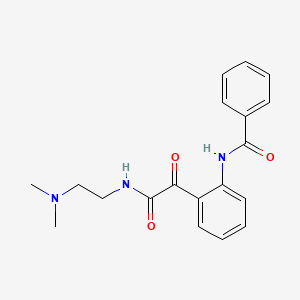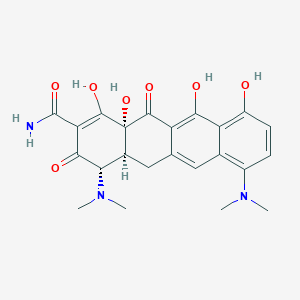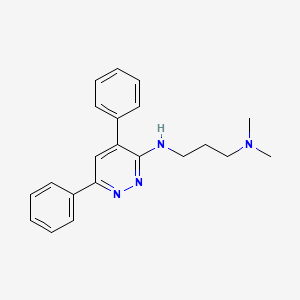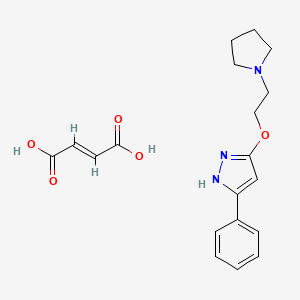
3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpyrazole with pyrrolidine and ethoxy groups under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyrazole: A simpler analog without the pyrrolidinoethoxy group.
5-Pyrrolidinoethoxy-pyrazole: Lacks the phenyl group.
Pyrazole maleate: A basic pyrazole structure with a maleate group.
Uniqueness
3-Phenyl-5-pyrrolidinoethoxy-pyrazole maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
86871-65-0 |
|---|---|
Molecular Formula |
C19H23N3O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-phenyl-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C15H19N3O.C4H4O4/c1-2-6-13(7-3-1)14-12-15(17-16-14)19-11-10-18-8-4-5-9-18;5-3(6)1-2-4(7)8/h1-3,6-7,12H,4-5,8-11H2,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WYHFTVFSRRBFHB-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
